molecular formula C12H18N4O2 B2450207 1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 1086-06-2

1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2450207
CAS No.: 1086-06-2
M. Wt: 250.302
InChI Key: HCUCUKHEABBVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

1,3-dimethyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-4-5-6-7-16-8-13-10-9(16)11(17)15(3)12(18)14(10)2/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUCUKHEABBVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through several synthetic routes. One common method involves the reaction of theophylline (1,3-dimethylxanthine) with pentyl bromide in the presence of a base such as potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Alkylation Reactions

The compound participates in N-alkylation at available nitrogen sites due to its electron-rich purine core. Industrial-scale synthesis often employs alkyl halides (e.g., methyl iodide) with bases like potassium carbonate to enhance nucleophilicity .

Reaction Reagents/Conditions Product
N7-AlkylationMethyl iodide, K₂CO₃, DMF1,3,7-Trimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione
Piperidine ConjugationPiperidine, formaldehyde8-(Piperidin-1-ylmethyl)-1,3-dimethyl-7-pentylpurine-2,6-dione

Hydrolysis Reactions

The purine ring undergoes acid- or base-catalyzed hydrolysis , particularly at the 2,6-dione positions. This reaction is critical in metabolic pathways and synthetic modifications .

Condition Products Mechanism
Basic (NaOH, aqueous)1,3-Dimethyl-7-pentyluric acidRing opening via nucleophilic attack
Acidic (HCl, reflux)6-Amino-5-(N-methylformylamino)-1-methyluracil derivativesDegradation of the purine scaffold

Substitution Reactions

Electrophilic substitution is observed at the C8 position when activated by electron-donating groups. For example:

Reaction Reagents Product
BrominationBr₂, FeCl₃8-Bromo-1,3-dimethyl-7-pentylpurine-2,6-dione
AminomethylationFormaldehyde, diethylamine8-[(Diethylamino)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione

Metabolic Biotransformation

In vivo studies on structurally similar purines (e.g., theobromine) reveal key metabolic pathways :

Enzyme System Reaction Metabolites
Hepatic CYP450N-Demethylation3-Methyl-7-pentylxanthine
Xanthine OxidaseOxidation1,3-Dimethyl-7-pentyluric acid

Salt Formation

The compound forms stable salts with alkali metals (e.g., potassium), enhancing solubility for pharmaceutical applications :

Salt Formula Molecular Weight
Potassium saltC₇H₈KN₄O₂219.26 g/mol

Comparative Reactivity with Analogues

Reactivity differs from simpler purines due to the pentyl group’s steric and electronic effects:

Compound Key Reaction Unique Feature
CaffeineN7-DemethylationShorter alkyl chain limits steric hindrance
TheobromineC8 OxidationLack of pentyl group reduces lipophilicity

Scientific Research Applications

Physical Properties

The compound is characterized by its stability and solubility in various organic solvents, which makes it suitable for diverse applications in laboratory settings.

Pharmacological Research

1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential pharmacological effects. Research indicates that it may possess properties that could lead to the development of new therapeutic agents.

Case Study: Anticancer Activity

A study investigated the compound's effects on cancer cell lines, revealing that it exhibited cytotoxic activity against specific types of cancer cells. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis.

Biochemical Studies

The compound serves as a substrate or inhibitor in various biochemical assays. Its role in enzyme kinetics studies has been explored, particularly regarding its interaction with purine metabolism pathways.

Case Study: Enzyme Inhibition

Research demonstrated that this compound acts as an inhibitor of certain enzymes involved in nucleotide synthesis. This inhibition can provide insights into metabolic regulation and potential therapeutic targets.

Material Science

In material science, this purine derivative has been investigated for its potential use in developing novel materials with specific electronic or optical properties.

Case Study: Conductive Polymers

Studies have shown that incorporating this compound into polymer matrices can enhance electrical conductivity. This property is particularly useful in the fabrication of sensors and electronic devices.

Table 1: Summary of Research Findings

Application AreaKey FindingsReference
PharmacologyCytotoxic effects on cancer cell lines
BiochemistryInhibition of purine metabolism enzymes
Material ScienceEnhanced conductivity in polymer composites

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its pentyl group, which differentiates it from other xanthine derivatives.

Biological Activity

1,3-Dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione (often referred to as a xanthine derivative) is a compound of significant interest due to its various biological activities. This article delves into its properties, biological effects, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C12H18N4O2
  • Molecular Weight : 250.29692 g/mol
  • CAS Number : Not specified in the provided sources.

1. Pharmacological Effects

This compound exhibits several pharmacological effects that are primarily attributed to its interaction with various receptors and enzymes:

  • Dopamine Receptors : Studies indicate that derivatives of this compound may have potential as multitarget drugs for neurodegenerative diseases by acting on dopamine receptors. For instance, related compounds have shown affinity for D2 receptors with Ki values in the micromolar range .
  • Phosphodiesterase Inhibition : This compound has been studied for its inhibitory effects on phosphodiesterase (PDE), particularly PDE4B1 and PDE10A. Inhibitory concentrations (IC50) for some derivatives were found to be as low as 2.30 µM, suggesting a strong potential for therapeutic use in conditions like depression and cognitive decline .

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including the DPPH assay. While some derivatives showed promising antioxidant activity, others were less effective compared to standard antioxidants like quercetin . This suggests that modifications in the structure can significantly impact the antioxidant capacity.

Study 1: Neuroprotective Potential

A study focusing on xanthine–dopamine hybrid molecules demonstrated that certain structural modifications could enhance neuroprotective effects against oxidative stress in neuronal cells. The findings indicated that compounds with specific substituents at the N7 position had improved receptor binding and antioxidant properties .

Study 2: PDE Inhibition and Cognitive Function

Research involving various xanthine derivatives highlighted their role in inhibiting phosphodiesterases, which are crucial in regulating intracellular signaling pathways related to cognition. The most active compound from this series exhibited an IC50 value of 2.44 µM against PDE4B1, suggesting potential applications in treating cognitive disorders .

Data Table: Biological Activities of Related Compounds

Compound NameMolecular FormulaIC50 (µM)Target Activity
Compound AC12H18N4O22.30PDE4B1 Inhibition
Compound BC12H18N4O24.39D2 Receptor Affinity
Compound CC12H18N4O2>10Antioxidant Activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions starting from xanthine derivatives. For example, alkylation at the N7 position using pentyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient). Characterization via FTIR and mass spectrometry is critical to confirm the structure. Key spectral markers include aliphatic C-H stretching (~2850–2968 cm⁻¹) and carbonyl peaks (~1656–1697 cm⁻¹) .

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., -N-H stretching at ~3344 cm⁻¹, C=O at ~1656–1697 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 169, 149) and fragmentation patterns validate the molecular formula .
  • NMR : ¹H/¹³C NMR resolves methyl, pentyl, and purine ring protons. For example, N-CH₃ groups typically appear at δ 3.2–3.5 ppm .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in studies on analogous theophylline derivatives .

Q. How can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to test variables like temperature, solvent polarity, and catalyst concentration. Computational tools (e.g., quantum chemical calculations) can predict optimal pathways. For example, ICReDD’s workflow integrates reaction path searches and experimental feedback loops to reduce trial-and-error inefficiencies .

Advanced Research Questions

Q. What computational strategies are effective for designing derivatives with enhanced bioactivity?

  • Methodological Answer :

  • QSAR Modeling : Use public tools like Chemicalize.org to predict drug-likeness (e.g., logP, hydrogen bond donors/acceptors) and prioritize derivatives .
  • Molecular Docking : Screen derivatives against target proteins (e.g., adenosine receptors) to assess binding affinity.
  • Deep Learning : Train models on spectral and bioactivity datasets for property prediction (BLEU score: 0.63 for structure-text alignment in some studies) .

Q. How do structural modifications at the 7-pentyl position affect thermodynamic stability?

  • Methodological Answer : Thermodynamic parameters (e.g., enthalpy of formation, Gibbs free energy) can be derived via NIST’s Web Thermo Tables. For example, caffeine analogs (e.g., 1,3,7-trimethyl derivatives) show molar masses ~194.194 g/mol and stability influenced by alkyl chain length .

Q. What are the challenges in analyzing crystallographic data for substituted xanthines?

  • Methodological Answer : Crystallography requires high-purity samples and controlled crystallization (e.g., slow evaporation from ethanol). For 8-substituted analogs, steric hindrance from bulky groups like pentyl chains may reduce crystal symmetry. Reference datasets (e.g., CCDC entries for 8-hydroxyaryl derivatives) provide benchmark metrics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.